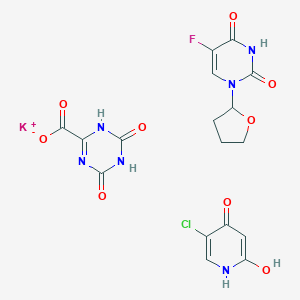
potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” is a synthetic chemical entity known for its unique properties and diverse applications in various scientific fields. It is a combination of multiple active ingredients, designed to enhance the efficacy and stability of the resulting compound. This compound has gained significant attention due to its potential in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” involves a multi-step process that includes the combination of several precursor chemicals under controlled conditions. The primary synthetic route involves the esterification reaction between a water-soluble drug and a water-insoluble drug, forming an amphiphilic conjugate. This reaction typically requires the presence of a catalyst and is carried out under specific temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using advanced techniques such as solvent deposition and nanocapsule formation. These methods allow for the efficient and cost-effective production of the compound while maintaining high quality and consistency. The use of active chemicals as excipients in the preparation process further enhances the stability and bioavailability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
“potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chemical structure of the compound, resulting in reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups. These products have distinct properties and can be used in different applications depending on their chemical structure .
Applications De Recherche Scientifique
“potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: “this compound” has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, cosmetics, and agrochemicals
Mécanisme D'action
The mechanism of action of “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and influencing various cellular processes. This interaction can lead to changes in gene expression, protein synthesis, and metabolic pathways, ultimately resulting in the desired therapeutic or industrial effects .
Propriétés
Numéro CAS |
150863-82-4 |
|---|---|
Formule moléculaire |
C17H15ClFKN6O9 |
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);/q;;;+1/p-1 |
Clé InChI |
MREOOEFUTWFQOC-UHFFFAOYSA-M |
SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
SMILES isomérique |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
SMILES canonique |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















